molecular formula C21H20N4O5 B11290825 N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11290825
M. Wt: 408.4 g/mol
InChI Key: JXMWSMTWIWNFOW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: Introduction of the acetamidophenyl and ethoxyphenyl groups can be done through nucleophilic substitution reactions.

    Final Coupling: The final step might involve coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenols or quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research might focus on the biological activity of this compound and its derivatives.

Medicine

In medicinal chemistry, this compound could be studied for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking the enzyme’s activity. The molecular targets might include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(4-acetamidophenyl)-3-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The ethoxy group, for example, might enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H20N4O5/c1-3-30-17-10-8-16(9-11-17)25-20(28)18(12-22-21(25)29)19(27)24-15-6-4-14(5-7-15)23-13(2)26/h4-12H,3H2,1-2H3,(H,22,29)(H,23,26)(H,24,27)

InChI Key

JXMWSMTWIWNFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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